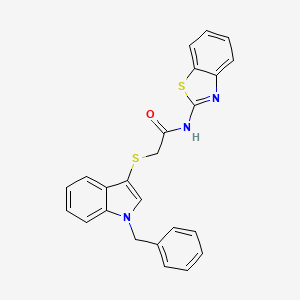![molecular formula C15H10ClN3OS3 B2615191 2-(5-chlorothiophen-2-yl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide CAS No. 921544-87-8](/img/structure/B2615191.png)
2-(5-chlorothiophen-2-yl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The compound is a complex structure with a thiophene unit, which is a sulfur-containing heterocycle, and a benzo[1,2-d:3,4-d’]bis(thiazole) unit, which is a nitrogen and sulfur-containing heterocycle. The presence of these heterocycles and the chlorine substituent likely contribute to the compound’s unique properties.Physical And Chemical Properties Analysis
The compound “2-(5-chlorothiophen-2-yl)-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)acetamide” is a solid . Its molecular weight is 176.62 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.Scientific Research Applications
Antitumor Activity
The derivatives of benzothiazole, including structures similar to the compound , have shown potential in antitumor activities. Compounds with benzothiazole and heterocyclic rings have been evaluated for their in vitro antitumor activity against various human tumor cell lines. For example, N-[4-(benzothiazole-2-yl)phenyl]-2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamide exhibited considerable anticancer activity against some cancer cell lines (Yurttaş et al., 2015).
Optoelectronic Properties
Thiazole-based compounds, particularly those incorporating thiophene, have been studied for their optoelectronic properties. This research is significant for applications in conducting polymers and optoelectronic devices. Thiazole-containing monomers like N-(thiazol-2-yl)−2-(thiophen-3-yl)acetamide have been synthesized and subjected to electrochemical polymerization, revealing promising optoelectronic properties (Camurlu & Guven, 2015).
Antimicrobial and Antiviral Activities
Benzothiazole derivatives have also been explored for their antimicrobial and antiviral activities. For instance, a series of benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety showed good antiviral activities against tobacco mosaic virus (TMV) and antibacterial activities against specific bacterial strains (Tang et al., 2019).
Metabolic Stability in Drug Development
In the context of drug development, particularly for cancer treatment, the metabolic stability of compounds like N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide has been a focus. Studies aim to improve metabolic stability by examining various heterocyclic analogues (Stec et al., 2011).
Antioxidant Activity
Benzothiazoles and derivatives have been recognized for their antioxidant activities. Research includes the synthesis and evaluation of benzothiazole derivatives in contexts like combating acetaminophen toxicity (Cabrera-Pérez et al., 2016).
Anticonvulsant Properties
Some derivatives of benzothiazole have been synthesized and evaluated for anticonvulsant activities. Compounds like N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide have shown significant effects in anticonvulsant screenings (Nath et al., 2021).
properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3OS3/c1-7-17-13-10(21-7)4-3-9-14(13)23-15(18-9)19-12(20)6-8-2-5-11(16)22-8/h2-5H,6H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSBLRAAAKRNHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)CC4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Fluoro-4-methylphenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2615108.png)

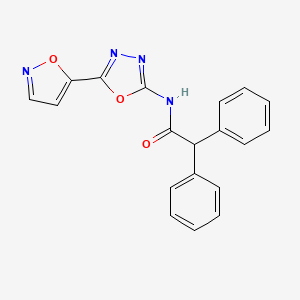
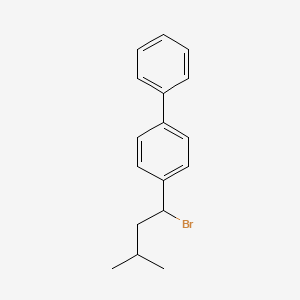
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2615115.png)
![ethyl 4-[(4-chlorophenyl)sulfonyl]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2615116.png)
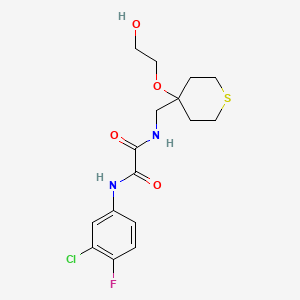
![N-(3-chloro-2-methylphenyl)-3-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]propanamide](/img/structure/B2615121.png)
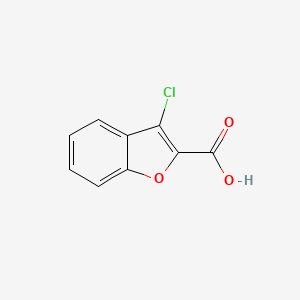
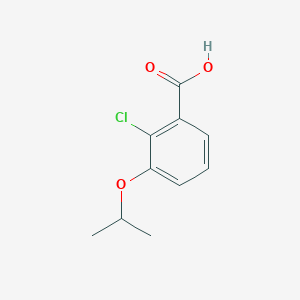

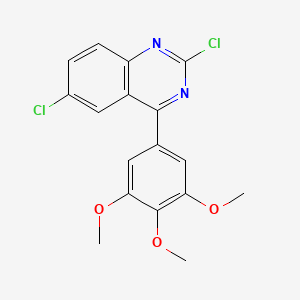
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2615130.png)
